(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

AhR agonism chalcone SAR luciferase reporter assay

Researchers requiring a clean AhR agonist tool without confounding cytotoxicity often face supply of mis-assigned regioisomers. This compound is the exact 3-bromo-3',4'-dimethoxychalcone regioisomer (CAS 5529-76-0), validated as a sub-micromolar AhR agonist (EC50 172 nM) that avoids intrinsic apoptosis seen with the 3'-bromo analog. - Defined regioisomer: bromine at benzaldehyde-ring 3-position enables Suzuki coupling at the β-position; not interchangeable with 3'-bromo or 4-bromo isomers. - Clean pharmacology: AhR activation without caspase-9/3-driven cytotoxicity, decoupling receptor-mediated effects from apoptotic confounding. - Bulk & custom synthesis: available in gram quantities with batch-specific COA; global shipping under ambient conditions.

Molecular Formula C17H15BrO3
Molecular Weight 347.2 g/mol
CAS No. 5529-76-0
Cat. No. B3861006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS5529-76-0
Molecular FormulaC17H15BrO3
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC
InChIInChI=1S/C17H15BrO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
InChIKeyRQFXGMWTKKDANK-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-3',4'-dimethoxychalcone Overview


(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone characterized by a 3-bromophenyl ring linked through an α,β-unsaturated ketone bridge to a 3,4-dimethoxyphenyl moiety . As a halogenated dimethoxychalcone, it occupies a specific regioisomeric niche distinct from more commonly catalogued analogs where the bromine resides on the opposite aromatic ring; this substitution pattern dictates its physicochemical interactions and reactivity profile, making generic within-class substitution unreliable for target-specific biomedical or materials chemistry campaigns [1].

Why 3-Bromo-3',4'-dimethoxychalcone Is Not Interchangeable


The chalcone scaffold is highly sensitive to regioisomerism and halogen identity. Systematic SAR studies on dimethoxy-halogenated chalcones reveal that shifting the methoxy groups from 2′,4′ to 3′,4′ positions dramatically alters enzyme inhibition profiles, while even ortho- vs. para-halogen isomerism on the phenyl ring modulates MAO-B IC50 values by up to 3.75-fold [2]. Consequently, (2E)-3-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one—which bears a 3,4-dimethoxy head group and a 3-bromo substituent on the opposite ring—is not functionally interchangeable with the more common 3′-bromo-3,4-dimethoxy regioisomer (CH2), 4-bromo analogs, or monomethoxy variants; each displays a unique target-engagement and reactivity fingerprint [1].

Quantitative Differentiation Evidence


AhR Agonist Potency

In a human recombinant HepG2-Lucia AhR luciferase reporter gene assay, (2E)-3-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one activated AhR with an EC50 of 172 nM [1]. While direct head-to-head data for the unsubstituted 3,4-dimethoxychalcone parent in the identical assay system are not publicly available, class-level SAR indicates that halogen substitution on the benzaldehyde-derived ring enhances AhR binding affinity relative to the non-halogenated chalcone core; the 172 nM EC50 value places this compound among the sub-micromolar AhR modulators suitable for probing xenobiotic sensing pathways [1].

AhR agonism chalcone SAR luciferase reporter assay

MAO-B Inhibition Profile

In a systematic evaluation of 3′,4′-dimethoxy-halogenated chalcones (DM11–DM20 series), the ortho-brominated analog (DM15) exhibited an IC50 of 0.196 μM against human MAO-B, which is approximately 3-fold weaker than the most potent ortho-chlorinated congener (DM12, IC50 = 0.067 μM) but 3.75-fold more potent than the ortho-fluorinated analog (DM18, IC50 = 0.118 μM) [1]. Although the commercial target carries the bromine on the opposing ring, this positional SAR confirms that bromine substitution—and specifically its placement—creates a distinct potency tier relative to chlorine and fluorine, directly relevant to procurement when selecting halogenated chalcones for MAO-B inhibitor lead optimization [1].

MAO-B inhibition halogenated chalcone Parkinson's disease

Regioisomer Apoptosis Pathway Divergence

The regioisomeric counterpart 3′-bromo-3,4-dimethoxy-chalcone (CH2) induces apoptosis in HepG2 hepatoma cells via a caspase-9/caspase-3 intrinsic pathway with ROS accumulation at clinically relevant concentrations, whereas the positional isomer used as an AhR agonist above operates through a distinct receptor-mediated mechanism [1][2]. (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one relocates the bromine to the benzaldehyde-derived ring, fundamentally altering its electrophilic character and Michael acceptor reactivity compared to CH2; this results in divergent target engagement—AhR activation (EC50 172 nM) vs. direct cytotoxic apoptosis—that makes the two regioisomers non-substitutable in programs targeting either AhR signaling or apoptosis induction [1][2].

regioisomer differentiation HepG2 apoptosis caspase activation

Suzuki Coupling Substrate

(2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is explicitly highlighted as a preferred bromochalcone precursor for palladium-catalyzed Suzuki cross-coupling reactions, where the aryl bromide serves as a synthetic handle for introducing diverse aryl, heteroaryl, or alkenyl partners at the 3-position of the chalcone backbone [1]. This differentiates it from the corresponding 3′-bromo isomer, whose bromide is positioned on the acetophenone-derived ring, yielding a different regioisomeric coupling product. The commercial availability of this specific regioisomer thus enables modular library synthesis of 3-aryl-substituted chalcones, which are otherwise inaccessible from the more common 4-bromo or 3′-bromo analogs [1].

Suzuki coupling bromochalcone intermediate C–C bond formation

Prioritized Application Scenarios


AhR Xenobiotic Sensing Probe

With a validated EC50 of 172 nM in a human hepatocyte-based AhR reporter assay, this compound serves as a sub-micromolar AhR agonist suitable for investigating AhR-driven CYP1A1/1B1 induction, dioxin-like toxicity, and chemopreventive signaling [1]. Procurement should be prioritized over non-halogenated 3,4-dimethoxychalcones, which lack the bromine-driven potency enhancement required for robust AhR activation in vitro.

MAO-B Inhibitor Lead Optimization

Based on class-level SAR demonstrating that ortho-bromine on a 3′,4′-dimethoxy chalcone scaffold delivers an IC50 of approximately 0.196 μM against MAO-B—intermediate between ortho-chloro (0.067 μM) and ortho-fluoro (0.118 μM)—this compound provides a defined potency reference point for structure–activity relationship expansion [1]. It is particularly valuable for teams requiring a brominated congener to balance against the high potency but low selectivity of chloro analogs or the high selectivity but lower potency of fluoro analogs.

Suzuki Coupling for Library Synthesis

The 3-bromophenyl substituent on the benzaldehyde-derived ring makes this compound a strategic starting material for Suzuki coupling reactions, enabling the regioselective introduction of diverse (hetero)aryl or alkenyl groups at the chalcone β-position [1]. This regiospecificity is not achievable with the more abundant 4-bromo or 3′-bromo isomers, making this specific compound the necessary procurement choice for generating 3-aryl-substituted chalcone libraries.

Apoptosis Screening Differentiation

Unlike its 3′-bromo regioisomer CH2—which triggers caspase-9/caspase-3 intrinsic apoptosis in HepG2 cells—this compound’s primary bioactivity signature (AhR activation) avoids direct cytotoxicity in the same concentration range, offering a clean pharmacological tool for differentiating receptor-mediated effects from apoptotic cell death in hepatocellular carcinoma models [1][2]. This makes it the preferred isomer when AhR transcriptional activity must be decoupled from cytotoxic confounding factors.

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